molecular formula C18H20O B14352284 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene CAS No. 93902-66-0

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene

Cat. No.: B14352284
CAS No.: 93902-66-0
M. Wt: 252.3 g/mol
InChI Key: IWGINOMDRITGEP-XFXZXTDPSA-N
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Description

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a propyl group and a phenylprop-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene typically involves the reaction of benzene derivatives with propyl and phenylprop-2-enoxy groups. One common method is the electrophilic aromatic substitution, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) . This reaction is highly exothermic and requires careful control of conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, forming intermediates that can interact with various biological and chemical systems . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or industrial processes.

Comparison with Similar Compounds

    Propylbenzene: Similar in structure but lacks the phenylprop-2-enoxy group.

    Phenylpropane: Contains a phenyl group attached to a propane chain, without the additional benzene ring.

    Benzylpropane: Features a benzyl group attached to a propane chain.

Uniqueness: 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene is unique due to its combination of a benzene ring, a propyl group, and a phenylprop-2-enoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

93902-66-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene

InChI

InChI=1S/C18H20O/c1-2-18(17-13-7-4-8-14-17)19-15-9-12-16-10-5-3-6-11-16/h3-14,18H,2,15H2,1H3/b12-9-

InChI Key

IWGINOMDRITGEP-XFXZXTDPSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)OC/C=C\C2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)OCC=CC2=CC=CC=C2

Origin of Product

United States

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